1,2-Bis(hexyloxy)benzene

Vue d'ensemble

Description

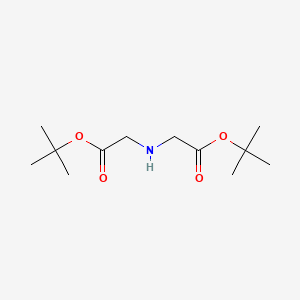

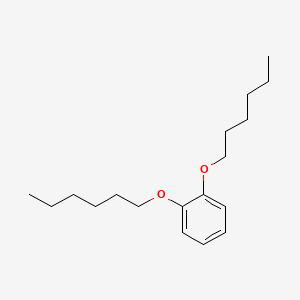

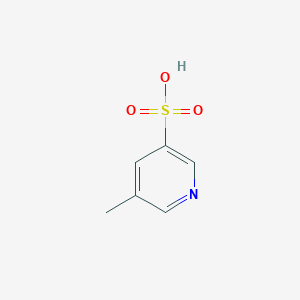

1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is a chemical compound with the linear formula C6H4[O(CH2)5CH3]2 .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 1,2-Bis(hexyloxy)benzene requires a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . For instance, benzene could undergo Friedel–Crafts acylation with propanoyl chloride and AlCl3 .Molecular Structure Analysis

The molecular structure of 1,2-Bis(hexyloxy)benzene consists of a benzene ring with two hexyloxy groups attached at the 1 and 2 positions . The linear structure formula is C6H4[O(CH2)5CH3]2 .Physical And Chemical Properties Analysis

1,2-Bis(hexyloxy)benzene is a liquid crystal with a refractive index of 1.488 . It has a boiling point of 143 °C at 4 mmHg and a density of 0.923 g/mL at 25 °C .Applications De Recherche Scientifique

Catalysis and Synthesis

1,2-Bis(hexyloxy)benzene derivatives have been utilized in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, demonstrating their practical utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Furthermore, palladium catalysts based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene derivatives have been designed for alkoxycarbonylation of alkenes, showcasing their ability to functionalize a wide range of olefins with high activity and selectivity (Dong et al., 2017).

Organic Electronics and Photovoltaics

In the realm of organic electronics, 1,2-Bis(hexyloxy)benzene-based materials have been synthesized for use in high-efficiency bulk heterojunction solar cells. These materials, such as silaindacenodithiophene-based molecular donors, have demonstrated remarkable self-organization capabilities and robust photovoltaic responses across a wide range of compositions, indicating their potential for practical device fabrication (Love et al., 2014). Additionally, pyrene-linked phenyleneethynylene oligomers incorporating 1,2-Bis(hexyloxy)benzene units have been explored for their excited-state and photoelectrochemical behavior, highlighting their utility as light-harvesting molecules in photocurrent generation (Matsunaga et al., 2008).

Material Science

In material science, the synthesis and characterization of new fluorine-containing polyethers utilizing 1,2-Bis(hexyloxy)benzene derivatives have been reported. These materials exhibit low dielectric constants and high thermal stability, making them suitable for applications in the electronics industry (Fitch et al., 2003). Another study focused on the development of a solvent extraction system with 1,2-bis(2-methoxyethylthio)benzene for the selective separation of palladium(II) from secondary raw materials, showcasing the application of 1,2-Bis(hexyloxy)benzene derivatives in resource recovery and recycling processes (Traeger et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1,2-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBVDORAKLGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402661 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(hexyloxy)benzene | |

CAS RN |

94259-20-8 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)

![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)